3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a propargyl alcohol moiety. Its molecular formula is , and it has a molecular weight of approximately 229.05 g/mol. This compound is classified as an alkyne alcohol, which is significant in various chemical syntheses and biological applications.
This compound can be synthesized from readily available starting materials, specifically 4-bromo-2-fluorobenzaldehyde and propargyl alcohol, under basic conditions. The synthesis typically involves nucleophilic addition followed by dehydration, resulting in the formation of the desired compound.
The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol generally follows these steps:
In industrial settings, this synthesis may be optimized for higher yields and purity through controlled temperature and pressure conditions, possibly employing catalysts to enhance reaction rates.
The molecular structure of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C₉H₆BrFO |
Molecular Weight | 229.05 g/mol |
IUPAC Name | 3-(4-bromo-2-fluorophenyl)prop-2-yn-1-ol |
InChI | InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 |
InChI Key | BSMSXPCVCCXOCS-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)F)C#CCO |
This structure indicates the presence of both alkyne and alcohol functional groups, which are critical for its reactivity and potential applications in organic synthesis.
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol can undergo various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol primarily involves its ability to participate in various chemical transformations due to its functional groups. For example, during oxidation, the hydroxyl group is converted into a carbonyl group via electron transfer processes facilitated by oxidizing agents. This transformation alters its reactivity profile, making it suitable for further synthetic applications or biological interactions.
The physical properties of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol include:
The chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties make it suitable for use in organic synthesis and other chemical applications.
3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol has several scientific applications:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5